3,4-difluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[2-[[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O3/c1-30-17-5-3-2-4-14(17)20-26-25-18-8-9-19(27-28(18)20)31-11-10-24-21(29)13-6-7-15(22)16(23)12-13/h2-9,12H,10-11H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHLVWJFBASMTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Difluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound features a complex structure characterized by a difluorobenzamide moiety linked to a triazolo-pyridazine scaffold. Its chemical formula is , and it exhibits unique properties due to the presence of fluorine atoms which can enhance lipophilicity and bioavailability.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant antibacterial and antifungal properties. For instance, derivatives of triazole have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The triazole-pyridazine framework has been associated with anticancer activity. Studies suggest that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Some derivatives of benzamide have demonstrated anti-inflammatory effects by inhibiting specific pathways involved in inflammation. This is particularly relevant for conditions such as arthritis and other inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism or cancer cell growth.
- Receptor Modulation : It might interact with specific receptors to modulate signaling pathways associated with inflammation and cancer progression.
- DNA Interaction : Similar compounds have shown the ability to intercalate DNA or inhibit topoisomerases, leading to disrupted replication in cancer cells .
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds:
- A study by Barbuceanu et al. reported on the synthesis and antibacterial activity of triazole derivatives against resistant bacterial strains. The findings indicated that certain derivatives exhibited MIC values as low as 0.125 μg/mL against S. aureus .
- Another research highlighted the anticancer potential of triazole-based compounds in vitro against various human cancer cell lines. The results showed significant inhibition of cell growth with IC50 values ranging from 10 to 50 μM depending on the specific derivative tested .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural motifs (triazolo-pyridazine cores, benzamide linkages, or substituted aryl groups) but differ in substituents and pharmacological profiles:
Table 1: Structural and Functional Comparison
Key Observations :
Fluorine vs. Methoxy/Ethoxy Substitutions :
- The 3,4-difluoro group in the target compound likely improves lipophilicity compared to the dimethoxy (polar) or ethoxy (moderately lipophilic) groups in analogs ">[1].
- Tetrafluoropropoxy in CID 832674-14-3 introduces extreme electronegativity, which may enhance membrane permeability but increase synthetic complexity .
Core Modifications: The triazolo-pyridazine scaffold in the target compound is shared with CAS 891117-12-7, but the latter’s methyl substitution at position 3 may reduce metabolic oxidation .
Linker Variations :
- The ethoxyethyl chain in the target compound balances flexibility and rigidity, whereas the sulfanyl linker in ChemSpider 872994-23-5 could enable disulfide bond formation under redox conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
